molecular formula C12H19N3 B11816483 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11816483
M. Wt: 205.30 g/mol
InChI Key: YFECOKMUPBSPOH-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate a protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and reducing reaction times. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium tetrahydridoaluminate in THF.

    Substitution: Halogenated solvents, bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both piperidine and pyridine rings in a single molecule allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

3-methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-9-7-10(8-14-12(9)13)11-5-3-4-6-15(11)2/h7-8,11H,3-6H2,1-2H3,(H2,13,14)

InChI Key

YFECOKMUPBSPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCCCN2C

Origin of Product

United States

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